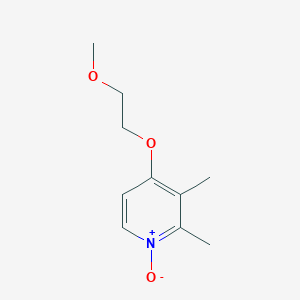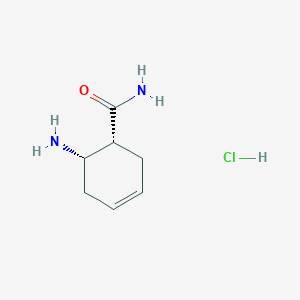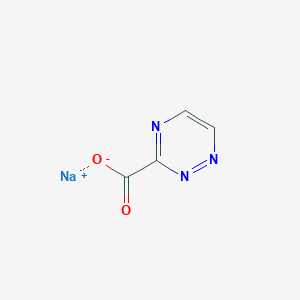
Pyridine, 4-(2-methoxyethoxy)-2,3-dimethyl-, 1-oxide
Descripción general
Descripción
Pyridine, 4-(2-methoxyethoxy)-2,3-dimethyl-, 1-oxide, also known as PMEO-DME, is a chemical compound that has been widely used in scientific research applications. Its unique chemical properties make it an important tool for studying various biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of Pyridine, 4-(2-methoxyethoxy)-2,3-dimethyl-, 1-oxide is not yet fully understood. However, it is believed to act as an antioxidant, protecting cells from damage caused by free radicals. It may also have other mechanisms of action, such as modulating enzyme activity or affecting cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. For example, it has been shown to protect cells from oxidative stress and to modulate the activity of various enzymes involved in cellular metabolism. It may also have effects on cellular signaling pathways, although more research is needed to fully understand these effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pyridine, 4-(2-methoxyethoxy)-2,3-dimethyl-, 1-oxide has a number of advantages for use in laboratory experiments. For example, it is relatively easy to synthesize and has been shown to be stable under a wide range of conditions. However, there are also some limitations to its use. For example, it may not be suitable for use in certain types of experiments, such as those involving live animals.
Direcciones Futuras
There are a number of future directions for research involving Pyridine, 4-(2-methoxyethoxy)-2,3-dimethyl-, 1-oxide. For example, more research is needed to fully understand its mechanism of action and its effects on cellular signaling pathways. Additionally, there may be potential applications for this compound in the development of new drugs or therapies for a range of diseases and conditions. Further research is needed to explore these potential applications.
Aplicaciones Científicas De Investigación
Pyridine, 4-(2-methoxyethoxy)-2,3-dimethyl-, 1-oxide has been used extensively in scientific research applications, particularly in the field of pharmacology. It has been shown to have a number of unique properties that make it an important tool for studying various physiological and biochemical processes. For example, this compound has been used to study the effects of oxidative stress on cells, as well as the role of various enzymes in cellular metabolism.
Propiedades
IUPAC Name |
4-(2-methoxyethoxy)-2,3-dimethyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-8-9(2)11(12)5-4-10(8)14-7-6-13-3/h4-5H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJGXKKAVLNEJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C[N+](=C1C)[O-])OCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-chloro-3-[(E)-3-chloro-4,4,4-trifluoro-2-phenylbut-1-enoxy]benzene](/img/structure/B3040394.png)

![2-Chloro-1-(2-{2-[3,5-di(trifluoromethyl)anilino]ethyl}piperidino)ethan-1-one](/img/structure/B3040396.png)
![(2Z)-4,4,4-Trifluoro-2-[[[methyl-(4-methylphenyl)-oxo-lambda6-sulfanylidene]amino]methylidene]-1-thiophen-2-ylbutane-1,3-dione](/img/structure/B3040399.png)

![2-methyl-N'-{[4-(oxiran-2-ylmethoxy)phenyl]methylene}-6-(trifluoromethyl)nicotinohydrazide](/img/structure/B3040403.png)
![[(Z)-(2-Heptylcyclopentylidene)amino] 2-(2-fluorophenyl)acetate](/img/structure/B3040405.png)
![3-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B3040407.png)

![N-(2-Bromo-4-isopropylphenyl)-N'-[3-(difluoromethoxy)phenyl]thiourea](/img/structure/B3040409.png)